molecular formula C9H6BrClN2O B11722695 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11722695
M. Wt: 273.51 g/mol
InChI Key: OMOOTPSLMRCFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzohydrazide with bromomethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Various oxidized derivatives of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opened structures.

Scientific Research Applications

Chemistry

In chemistry, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 5-(Bromomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Comparison

Compared to similar compounds, 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2

InChI Key

OMOOTPSLMRCFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.